(6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid

Lipophilicity LogP Drug-likeness

(6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid (CAS 1951411-68-9) is a heteroaryl boronic acid with the molecular formula C₁₀H₁₅BN₂O₂ and a molecular weight of 206.05 g/mol. The compound comprises a pyridine ring bearing a boronic acid group at the 3-position and a 2-methylpyrrolidin-1-yl substituent at the 6-position.

Molecular Formula C10H15BN2O2
Molecular Weight 206.05 g/mol
Cat. No. B12285878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid
Molecular FormulaC10H15BN2O2
Molecular Weight206.05 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)N2CCCC2C)(O)O
InChIInChI=1S/C10H15BN2O2/c1-8-3-2-6-13(8)10-5-4-9(7-12-10)11(14)15/h4-5,7-8,14-15H,2-3,6H2,1H3
InChIKeyGFPRBOGEEFJULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic Acid: Structural Identity and Procurement Baseline for a Chiral Heteroaryl Boronic Acid Building Block


(6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid (CAS 1951411-68-9) is a heteroaryl boronic acid with the molecular formula C₁₀H₁₅BN₂O₂ and a molecular weight of 206.05 g/mol . The compound comprises a pyridine ring bearing a boronic acid group at the 3-position and a 2-methylpyrrolidin-1-yl substituent at the 6-position . The 2-methyl group introduces a stereogenic center, making the compound a chiral building block suitable for enantioselective synthesis [1]. It is primarily employed as a Suzuki–Miyaura cross-coupling partner in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of (6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic Acid from Its Closest Analogs


The unsubstituted pyrrolidine analog (6-(pyrrolidin-1-yl)pyridine-3-boronic acid, CAS 1150114-75-2) and other regioisomeric pyridinyl boronic acids cannot be directly interchanged with the target compound without altering key physicochemical and stereochemical properties that govern synthetic outcomes and biological performance . The 2-methyl substituent introduces a stereocenter absent in the parent pyrrolidine analog, increases steric bulk around the pyridine nitrogen, and shifts the calculated lipophilicity profile—factors that collectively influence Suzuki coupling kinetics, catalyst compatibility, and the pharmacokinetic profile of downstream drug candidates [1].

Quantitative Differentiation Evidence for (6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic Acid: Comparator Data for Informed Procurement


Lipophilicity Shift Versus Unsubstituted Pyrrolidine Analog: A ~1.12 Log Unit Decrease in Calculated LogP

The target compound exhibits a calculated LogP of −0.2499 as reported by the vendor Leyan, whereas the unsubstituted pyrrolidine analog (6-(pyrrolidin-1-yl)pyridine-3-boronic acid) displays a LogP of 0.87 as reported by ChemSrc . This represents a differential of approximately −1.12 log units, indicating that the 2-methyl substitution markedly increases hydrophilicity. This shift is expected to improve aqueous solubility of downstream coupled products and reduce non-specific protein binding, which is a critical parameter in early-stage drug discovery [1].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Molecular Weight and Steric Bulk: A 7.3% Increase Relative to the Unsubstituted Pyrrolidine Analog

The molecular weight of the target compound is 206.05 g/mol (C₁₀H₁₅BN₂O₂), compared to 192.02 g/mol (C₉H₁₃BN₂O₂) for 6-(pyrrolidin-1-yl)pyridine-3-boronic acid, representing a 14.03 Da (7.3%) increase attributable solely to the additional methyl group . This methyl group is positioned on the pyrrolidine α-carbon, increasing steric congestion adjacent to the pyridine nitrogen. Increased steric bulk can slow protodeboronation rates—a known instability issue for 2-pyridyl boronic acids—by hindering the approach of water or other nucleophiles to the boron center [1].

Molecular weight Steric effects Coupling efficiency Fragment-based drug design

Chiral Center Enablement: Stereochemical Differentiation for Enantioselective Synthesis

The 2-methylpyrrolidine substituent introduces a stereogenic center at the pyrrolidine α-carbon, rendering the target compound chiral. The unsubstituted pyrrolidine analog is achiral. The (R)-enantiomer of 2-methylpyrrolidine has been synthesized in >99% optical purity on a scalable route (83% overall yield over four steps), enabling access to enantiomerically pure building blocks for asymmetric synthesis [1]. Chiral pyridine boronic acids have been employed in asymmetric Suzuki–Miyaura coupling to generate enantioenriched biaryl atropisomers, a motif of growing importance in kinase inhibitor design [2].

Chirality Enantioselective synthesis Stereochemistry Asymmetric catalysis

Vendor Specification and Purity Benchmarking: 98% Purity with Defined Storage Requirements

The target compound is commercially available from Leyan at 98% purity (Catalog No. 2230905) with a predicted LogP of −0.2499, a polar surface area (PSA) of 56.59 Ų, 4 H-bond acceptors, 2 H-bond donors, and 2 rotatable bonds . The unsubstituted analog is available from Sigma-Aldrich (AldrichCPR) and VWR at 97% purity, with a LogP of 0.87 . The target compound's lower LogP and higher PSA suggest superior aqueous solubility characteristics relevant to bioconjugation and aqueous-phase coupling protocols.

Purity Quality control Procurement specification Vendor comparison

Optimal Deployment Scenarios for (6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic Acid in Scientific and Industrial Research


Enantioselective Suzuki–Miyaura Cross-Coupling for Chiral Biaryl Synthesis

The stereogenic center in the 2-methylpyrrolidine ring enables the synthesis of diastereomeric and enantiomerically enriched biaryl products when coupled with appropriate aryl halides under chiral or non-chiral catalytic conditions. This application is particularly relevant to the preparation of atropisomeric kinase inhibitors and chiral ligands, where the unsubstituted pyrrolidine analog would yield only achiral products [1].

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Requiring Hydrophilic Boronic Acid Building Blocks

With a calculated LogP of −0.2499 (approximately 1.12 log units lower than the unsubstituted analog), the target compound is a more suitable building block for fragment libraries and DNA-encoded library synthesis where aqueous compatibility is paramount. The increased hydrophilicity predicts better solubility in aqueous coupling conditions, reducing precipitation and enabling on-DNA Suzuki couplings at higher concentrations [2].

Histamine H₃ Receptor and CNS-Targeted Probe Synthesis Leveraging 2-Methylpyrrolidine SAR

Literature evidence demonstrates that the 2-methylpyrrolidine motif confers superior binding potency at the histamine H₃ receptor and other CNS targets compared to unsubstituted pyrrolidine, piperidine, or azetidine analogs. Incorporating this boronic acid into H₃ antagonist scaffolds via Suzuki coupling can directly install the potency-enhancing 2-methylpyrrolidine-pyridine fragment in a single step, streamlining SAR exploration [1][2].

Stability-Sensitive Coupling Protocols Exploiting α-Methyl Steric Shielding

Pyridinyl boronic acids, particularly those with the boronic acid at the 3-position relative to the ring nitrogen, are susceptible to protodeboronation under aqueous basic conditions. The α-methyl group on the pyrrolidine ring introduces steric hindrance adjacent to the pyridine nitrogen, which may attenuate the rate of protodeboronation by impeding the approach of water molecules that facilitate C–B bond cleavage. This makes the compound a candidate for coupling protocols requiring extended reaction times or elevated temperatures [2].

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